molecular formula C13H18N2O3 B11864650 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one

3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one

Cat. No.: B11864650
M. Wt: 250.29 g/mol
InChI Key: HSMOOOQGEXGPQG-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and an ethyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with ethylamine under mild acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine derivatives.

    Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azetidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3-Amino-4-(3,4-dimethoxyphenyl)maleimide: A related compound with a maleimide ring instead of an azetidinone ring.

Uniqueness

3-Amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one is unique due to its specific combination of functional groups and its four-membered azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-1-ethylazetidin-2-one

InChI

InChI=1S/C13H18N2O3/c1-4-15-12(11(14)13(15)16)8-5-6-9(17-2)10(7-8)18-3/h5-7,11-12H,4,14H2,1-3H3

InChI Key

HSMOOOQGEXGPQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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